tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride
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Overview
Description
tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group, which provides steric hindrance, and its piperidinyl moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with N-methyl-N-[(3S)-piperidin-3-yl]amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps in the selective protection and deprotection of amino groups .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal choice for multi-step synthesis .
Medicine: In medicinal chemistry, it is used in the development of drug candidates. The piperidinyl moiety is a common structural motif in many drugs, and the carbamate group provides a means to modify the pharmacokinetic properties of these molecules .
Industry: In the chemical industry, it is used in the production of fine chemicals and intermediates. Its versatility and reactivity make it a valuable tool in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride involves the formation of a stable carbamate linkage with amines. This linkage is resistant to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions . The piperidinyl moiety can interact with various molecular targets, depending on the specific application .
Comparison with Similar Compounds
- tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride
- N-Boc-ethylenediamine
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride .
Uniqueness: tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride is unique due to its combination of a tert-butyl group and a piperidinyl moiety. This combination provides both steric hindrance and chemical reactivity, making it a versatile compound in organic synthesis. Its stability under various conditions and ease of removal make it a preferred choice for protecting amines in complex synthetic routes .
Properties
Molecular Formula |
C11H23ClN2O2 |
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Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 |
InChI Key |
CBRRGUNRAMGNLO-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCCNC1.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNC1.Cl |
Origin of Product |
United States |
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